2,2-Difluorospiro[2.3]hexan-1-amine
CAS No.:
VCID: VC17350376
Molecular Formula: C6H9F2N
Molecular Weight: 133.14 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Difluorospiro[2.3]hexan-1-amine -](/images/structure/VC17350376.png)
Description |
2,2-Difluorospiro[2.3]hexan-1-amine is a novel organofluorine compound belonging to the class of spirocyclic amines. It features a unique spiro structure with two fused rings and difluoromethyl groups, which enhance its chemical properties and make it a subject of interest in medicinal chemistry and organic synthesis. The compound's structural complexity and reactivity are key factors in its potential applications in drug discovery and development. Synthesis MethodsThe synthesis of 2,2-difluorospiro[2.3]hexan-1-amine typically involves multi-step organic reactions. One effective method uses 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor, allowing for the construction of the spirocyclic framework through a series of alkylation reactions.
Reactivity and Chemical TransformationsThe reactivity of 2,2-difluorospiro[2.3]hexan-1-amine is influenced by the presence of fluorine atoms and the amine functional group. It can participate in various chemical transformations typical for amines and fluorinated compounds, such as nucleophilic substitution reactions. Applications in Medicinal Chemistry2,2-Difluorospiro[2.3]hexan-1-amine is primarily studied for its potential applications in drug discovery due to its structural complexity and reactivity. Fluorinated compounds often display unique pharmacokinetic properties, including altered metabolism and improved bioavailability compared to their non-fluorinated counterparts. Research Findings and Future DirectionsResearch on fluorinated compounds, including spirocyclic amines like 2,2-difluorospiro[2.3]hexan-1-amine, highlights their potential in medicinal chemistry. Studies have shown that fluorination can improve metabolic stability and bioavailability, although it may also introduce unwanted effects, such as increased activity against certain ion channels . Future research should focus on optimizing the synthesis and biological activity of such compounds while minimizing potential drawbacks. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2,2-Difluorospiro[2.3]hexan-1-amine | ||||||||||||
Molecular Formula | C6H9F2N | ||||||||||||
Molecular Weight | 133.14 g/mol | ||||||||||||
IUPAC Name | 2,2-difluorospiro[2.3]hexan-1-amine | ||||||||||||
Standard InChI | InChI=1S/C6H9F2N/c7-6(8)4(9)5(6)2-1-3-5/h4H,1-3,9H2 | ||||||||||||
Standard InChIKey | JFHWJLXQBJHFLX-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | C1CC2(C1)C(C2(F)F)N | ||||||||||||
PubChem Compound | 155892437 | ||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume